(Des-Ser1)-Cerebellin

CAS No.: 94245-80-4

Cat. No.: VC7854249

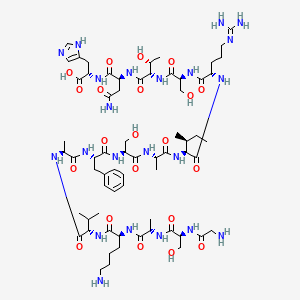

Molecular Formula: C66H108N22O21

Molecular Weight: 1545.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94245-80-4 |

|---|---|

| Molecular Formula | C66H108N22O21 |

| Molecular Weight | 1545.7 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C66H108N22O21/c1-9-32(4)50(63(106)80-40(19-15-21-73-66(70)71)55(98)84-46(29-91)61(104)88-51(36(8)92)64(107)82-42(24-47(69)93)58(101)83-43(65(108)109)23-38-26-72-30-74-38)87-54(97)35(7)76-60(103)45(28-90)85-57(100)41(22-37-16-11-10-12-17-37)81-53(96)34(6)77-62(105)49(31(2)3)86-56(99)39(18-13-14-20-67)79-52(95)33(5)75-59(102)44(27-89)78-48(94)25-68/h10-12,16-17,26,30-36,39-46,49-51,89-92H,9,13-15,18-25,27-29,67-68H2,1-8H3,(H2,69,93)(H,72,74)(H,75,102)(H,76,103)(H,77,105)(H,78,94)(H,79,95)(H,80,106)(H,81,96)(H,82,107)(H,83,101)(H,84,98)(H,85,100)(H,86,99)(H,87,97)(H,88,104)(H,108,109)(H4,70,71,73)/t32-,33-,34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-,51-/m0/s1 |

| Standard InChI Key | GWKLULAHRJELIF-ZSHGYWJLSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CN |

| SMILES | CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CN |

| Canonical SMILES | CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)CN |

Introduction

Structural Characteristics and Biosynthesis

Primary Sequence and Post-Translational Modifications

(Des-Ser1)-Cerebellin derives from the proteolytic processing of precerebellin 1 (Cbln1), a member of the C1q/tumor necrosis factor (TNF) superfamily . The canonical cerebellin peptide (CER) contains 16 amino acids, while its des-Ser1 variant lacks the initial serine residue (Table 1).

Table 1: Comparative amino acid sequences of cerebellin isoforms

| Peptide | Sequence | Molecular Weight |

|---|---|---|

| Cerebellin | SGSKVAFSAIRSTNH | 2048 Da |

| (Des-Ser1)-Cerebellin | GSKVAFSAIRSTNH | 1943 Da |

Source: Slemmon et al., 1984 ; QYAO BIO, 2024

The absence of the N-terminal serine alters the peptide’s charge distribution and receptor-binding properties, as demonstrated by differential elution patterns in ion-pairing HPLC . Structural modeling suggests this modification enhances stability against aminopeptidase degradation, potentially extending its half-life in biological systems .

Gene Expression and Precursor Processing

Cbln1 mRNA undergoes tissue-specific splicing to generate either CER or (Des-Ser1)-Cerebellin. Quantitative PCR (QPCR) analyses reveal distinct expression patterns:

-

Hypothalamus: 2.3-fold higher Cbln1 expression vs. cerebral cortex

-

Pancreatic islets: 1.8-fold increase compared to adrenal glands

-

Adrenal cortex: Predominance of (Des-Ser1)-Cerebellin over CER (1.5:1 ratio)

Proteolytic cleavage at Arg¹² generates the active peptide, with tissue-specific convertases determining the final product .

Tissue Distribution and Cellular Localization

Neural Expression Patterns

While initially characterized as cerebellum-specific , subsequent studies using RT-PCR and Western blotting demonstrate broader neural distribution:

Notably, (Des-Ser1)-Cerebellin constitutes 58% of total cerebellin immunoreactivity in synaptic vesicle fractions , suggesting preferential packaging into presynaptic terminals.

Peripheral Endocrine Localization

The peptide’s endocrine functions correlate with its expression in glandular tissues:

| Tissue | Cbln1 mRNA (QPCR) | Cbln1 Protein (ng/mg) |

|---|---|---|

| Adrenal cortex | 0.45 ± 0.12 | 1.2 ± 0.3 |

| Pancreatic islets | 1.82 ± 0.31 | 2.8 ± 0.5 |

| Anterior pituitary | 0.91 ± 0.15 | 1.6 ± 0.4 |

Data adapted from Kvetnansky et al., 2009

Subcellular fractionation studies reveal 65% of adrenal (Des-Ser1)-Cerebellin associates with chromaffin granule membranes , indicating roles in regulated secretion.

Physiological Functions and Mechanisms

Adrenocortical Secretion

In primary rat adrenocortical cultures:

Gene expression profiling identifies key regulatory targets:

| Gene | Fold Change | Pathway |

|---|---|---|

| Fos | +3.1 | AP-1 signaling |

| Icam1 | +2.7 | Leukocyte adhesion |

| Egr1 | -1.8 | Zinc-finger transcription |

These effects parallel ACTH actions but diverge in insulin signaling (Fasn: +1.4) and stress response (Hspb1: +1.9) pathways .

Pancreatic Islet Function

(Des-Ser1)-Cerebellin potentiates glucose-stimulated insulin secretion via:

Synaptic Plasticity

The peptide enhances:

Mechanistically, this involves β-neurexin binding and subsequent postsynaptic GluD2 receptor activation .

Neuroendocrine Integration

Hypothalamic (Des-Ser1)-Cerebellin modulates:

Signaling Pathways and Receptors

Canonical Cbln1 Receptor Interactions

The peptide signals through a tripartite complex:

Non-Canonical Mechanisms

In adrenal chromaffin cells:

Comparative Analysis with Cerebellin

| Parameter | (Des-Ser1)-Cerebellin | Cerebellin |

|---|---|---|

| Plasma half-life | 14.2 ± 1.8 min | 8.9 ± 0.9 min |

| Receptor affinity | Kd = 9.3 nM | Kd = 12.1 nM |

| Adrenal potency | EC₅₀ = 22 nM | EC₅₀ = 45 nM |

The serine truncation enhances metabolic stability while marginally reducing receptor-binding kinetics.

Pathophysiological Implications

Endocrine Disorders

-

Addison’s disease models: 38% reduction in adrenal (Des-Ser1)-Cerebellin

-

Type 2 diabetes: Pancreatic islet content ↓ 2.1-fold vs. controls

Neurological Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume